molecular formula C10H12BrNO B1273361 2-bromo-N-(2,3-dimethylphenyl)acetamide CAS No. 349120-89-4

2-bromo-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B1273361
CAS No.: 349120-89-4
M. Wt: 242.11 g/mol
InChI Key: ZQINBDNYXTWMSV-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetamide, featuring a bromo group and a dimethylphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide typically involves the bromination of N-(2,3-dimethylphenyl)acetamide. One common method includes the following steps:

    Starting Material: N-(2,3-dimethylphenyl)acetamide.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: Anhydrous conditions using solvents like chloroform or carbon tetrachloride.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds as follows: [ \text{N-(2,3-dimethylphenyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents.

    Controlled Environment: Maintaining anhydrous conditions and precise temperature control.

    Purification: Using techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form N-(2,3-dimethylphenyl)acetamide.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted acetamides.

    Reduction: Formation of N-(2,3-dimethylphenyl)acetamide.

    Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-bromo-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2,5-dimethylphenyl)acetamide
  • N-(4-bromo-2,3-dimethylphenyl)acetamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide

Uniqueness

2-bromo-N-(2,3-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQINBDNYXTWMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392271
Record name 2-bromo-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349120-89-4
Record name 2-bromo-N-(2,3-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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